1-Ethynyl-4-[(3-methylpentyl)oxy]benzene
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Overview
Description
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.
Properties
CAS No. |
587854-12-4 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-ethynyl-4-(3-methylpentoxy)benzene |
InChI |
InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3 |
InChI Key |
RVISBOYNBHEILB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCOC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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